
2-(4-Bromophenyl)pyrrolidine hydrochloride
Descripción general
Descripción
“2-(4-Bromophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1187930-57-9 . It has a linear formula of C10H13BrClN . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “2-(4-Bromophenyl)pyrrolidine hydrochloride” is 1S/C10H12BrN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(4-Bromophenyl)pyrrolidine hydrochloride” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C . The compound has a molecular weight of 262.58 .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Molecular Docking
- Asymmetric Synthesis : Enantiomers of pyrrolidine derivatives, including those related to 2-(4-bromophenyl)pyrrolidine hydrochloride, were synthesized with high enantiomeric excess, indicating its potential in asymmetric synthesis (Ayan et al., 2013).
- Molecular Docking : These derivatives show promise as thrombin inhibitors, essential in antithrombotic therapy, as suggested by comprehensive molecular docking studies (Ayan et al., 2013).
Hydrogen-Bonding Patterns
- Hydrogen Bonding : The study of hydrogen-bonding patterns in enaminones, including pyrrolidine analogs, emphasizes its role in stabilizing crystal structures through intramolecular and intermolecular interactions (Balderson et al., 2007).
Cholinesterase Inhibition
- Cholinesterase Inhibitors : Pyrrolidine derivatives demonstrate moderate inhibition against acetylcholinesterase and butyrylcholinesterase, indicating potential in treating conditions like Alzheimer’s disease (Pizova et al., 2017).
Synthesis of Novel Derivatives
- Synthesis of Dithiolium Derivatives : Bromo-substituted pyrrolidine derivatives have been synthesized, showing the versatility of pyrrolidine scaffolds in creating novel chemical entities (Sarbu et al., 2019).
Crystal Structure Studies
- Crystal Structure : Studies on the crystal structure of bromophenyl pyrrolidine derivatives provide insights into their conformation and molecular arrangements, crucial for understanding their chemical behavior (Fujiwara et al., 1977).
Luminescent Properties and Chemical Reactions
- Luminescence and Chemical Applications : Bromophenyl pyrrolidine complexes exhibit luminescent properties and have applications in chemical reactions such as Suzuki coupling, highlighting their potential in material science and synthetic chemistry (Xu et al., 2014).
Novel Antibacterial Compounds
- Antibacterial Activity : Pyrrolidine derivatives, including those with bromophenyl groups, have been synthesized and shown to exhibit significant antibacterial activity, suggesting their potential in developing new antimicrobial agents (Miszke et al., 2008).
Safety and Hazards
The compound is associated with several hazard statements including H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat/sparks/open flames/hot surfaces . It’s recommended to wear protective gloves/protective clothing/eye protection/face protection when handling the compound .
Propiedades
IUPAC Name |
2-(4-bromophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKFCHQDGBJUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)pyrrolidine hydrochloride | |
CAS RN |
1187930-57-9 | |
| Record name | 2-(4-bromophenyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





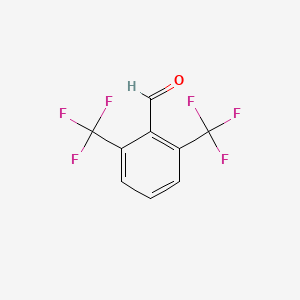
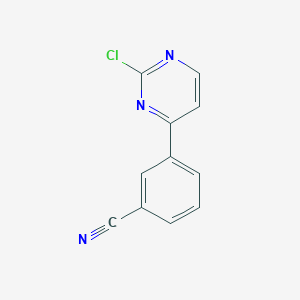

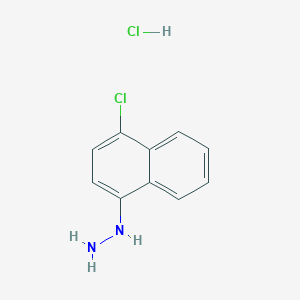


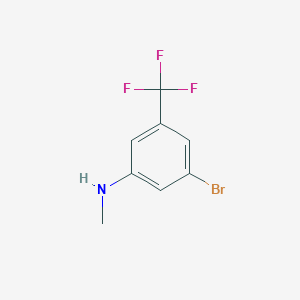
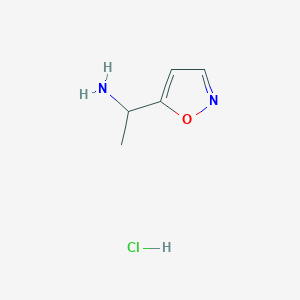
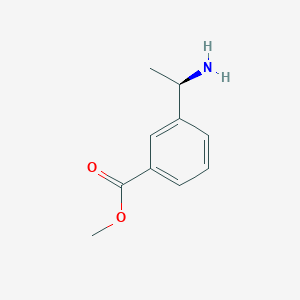
![tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3088946.png)

